molecular formula C15H9Cl3N4 B12030225 2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B12030225
M. Wt: 351.6 g/mol
InChI Key: OACOYFPLAHNKOM-UFWORHAWSA-N
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Description

2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H9Cl3N4 and a molecular weight of 351.625. It is a derivative of benzaldehyde and phthalazine, characterized by the presence of chlorine atoms and a hydrazone group. This compound is often used in scientific research due to its unique chemical properties .

Preparation Methods

The synthesis of 2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-chloro-1-phthalazinylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is usually heated to facilitate the reaction, and the product is then purified through recrystallization .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes with optimization for larger-scale production.

Chemical Reactions Analysis

2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s chlorine atoms can participate in halogen bonding, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to 2,3-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone include:

  • 2,4-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
  • 2,6-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
  • 3-Chlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

These compounds share similar structural features but differ in the position and number of chlorine atoms. The unique arrangement of chlorine atoms in this compound contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C15H9Cl3N4

Molecular Weight

351.6 g/mol

IUPAC Name

4-chloro-N-[(E)-(2,3-dichlorophenyl)methylideneamino]phthalazin-1-amine

InChI

InChI=1S/C15H9Cl3N4/c16-12-7-3-4-9(13(12)17)8-19-21-15-11-6-2-1-5-10(11)14(18)20-22-15/h1-8H,(H,21,22)/b19-8+

InChI Key

OACOYFPLAHNKOM-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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